molecular formula C25H33N3O2 B251468 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide

カタログ番号 B251468
分子量: 407.5 g/mol
InChIキー: YCNIZUDARCJRGU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide, also known as BCT-197, is a novel small molecule inhibitor of the inflammasome NLRP3. The inflammasome is a multiprotein complex that plays a crucial role in the innate immune response and is involved in the pathogenesis of various inflammatory diseases. BCT-197 has shown promising results in preclinical studies and has the potential to be developed as a therapeutic agent for the treatment of inflammatory diseases.

作用機序

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide inhibits the activation of the inflammasome NLRP3 by blocking the interaction between NLRP3 and the protein ASC. This leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide has also been shown to inhibit the activation of the NF-κB pathway, which is another key pathway involved in the inflammatory response.
Biochemical and Physiological Effects:
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory effects, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide has been found to reduce oxidative stress, improve mitochondrial function, and promote autophagy. These effects are thought to contribute to the overall therapeutic efficacy of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide in inflammatory diseases.

実験室実験の利点と制限

One of the main advantages of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide as a research tool is its specificity for the NLRP3 inflammasome. This allows researchers to study the role of the NLRP3 inflammasome in various disease models and to test the efficacy of NLRP3 inhibitors such as N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide. However, one limitation of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide is its relatively low potency compared to other NLRP3 inhibitors. This may limit its utility in certain experimental settings where higher potency is required.

将来の方向性

There are several potential future directions for research on N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide. One area of interest is the development of more potent and selective NLRP3 inhibitors based on the structure of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide. Another area of interest is the clinical development of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide as a therapeutic agent for inflammatory diseases. Clinical trials are currently underway to evaluate the safety and efficacy of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide in patients with gout and other inflammatory diseases. Finally, there is also interest in studying the role of the NLRP3 inflammasome in other diseases such as cancer and neurodegenerative disorders, and N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide may be a useful tool in these studies.

合成法

The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide involves the reaction of 4-tert-butylbenzoyl chloride with 4-(4-aminopiperazin-1-yl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then acylated with butyryl chloride to yield the final product, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide. The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide has been described in detail in a research article by Li et al. (2018).

科学的研究の応用

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide has been extensively studied in preclinical models of various inflammatory diseases, including gout, diabetes, and Alzheimer's disease. In a mouse model of gout, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide was found to significantly reduce the production of interleukin-1β, a pro-inflammatory cytokine that is produced by the inflammasome in response to uric acid crystals. In a mouse model of type 2 diabetes, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide was found to improve glucose tolerance and insulin sensitivity. In a mouse model of Alzheimer's disease, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide was found to reduce the production of amyloid-beta, a protein that is implicated in the pathogenesis of the disease.

特性

分子式

C25H33N3O2

分子量

407.5 g/mol

IUPAC名

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide

InChI

InChI=1S/C25H33N3O2/c1-5-6-23(29)28-17-15-27(16-18-28)22-13-11-21(12-14-22)26-24(30)19-7-9-20(10-8-19)25(2,3)4/h7-14H,5-6,15-18H2,1-4H3,(H,26,30)

InChIキー

YCNIZUDARCJRGU-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

正規SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。